Tin tartrate

Description

Historical Context and Evolution of Tin Coordination Chemistry

The chemistry of tin is extensive, with its compounds having been utilized since antiquity in alloys like bronze. numberanalytics.com However, the systematic study of tin compounds within the framework of coordination chemistry began to flourish in the 19th and 20th centuries, concurrent with the broader development of organometallic chemistry. numberanalytics.com The foundational work of Alfred Werner in the early 20th century, which introduced the concepts of coordination theory, coordination number, and ligand classification, provided the theoretical framework for understanding how metal atoms bind to multiple ligands in specific spatial arrangements. solubilityofthings.com

Tin's position as a post-transition metal allows it to exhibit two primary oxidation states, +2 (stannous) and +4 (stannic), a characteristic that significantly influences the structure and reactivity of its complexes. numberanalytics.comnumberanalytics.comwikipedia.org Early developments focused on simple inorganic tin salts, but the field expanded dramatically with the synthesis of the first organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland in 1849. wikipedia.org Organotin compounds, which contain at least one tin-carbon bond, opened up a vast new area of research. numberanalytics.comuobabylon.edu.iq

The evolution of tin coordination chemistry has been driven by the need for more efficient and selective reagents and catalysts in organic synthesis. numberanalytics.comnumberanalytics.com Researchers have explored a wide variety of ligands to modulate the properties of tin centers. The ability of tin(IV) compounds to act as Lewis acids is a key feature, facilitating numerous chemical transformations. numberanalytics.com While tin(IV) complexes are generally more stable, the chemistry of tin(II) compounds is also significant, partly due to the "inert pair effect" which stabilizes the divalent state. wikipedia.org Over the decades, the study of tin coordination chemistry has progressed from understanding simple structures to designing complex, multi-functional molecules for specific applications in catalysis, materials science, and medicine. nih.govresearchgate.net

Table 1: Milestones in the Evolution of Tin Chemistry

| Period/Year | Key Development | Significance |

|---|---|---|

| Ancient Times | Use of tin in bronze alloys | Early metallurgical application of the element. numberanalytics.com |

| 1849 | First synthesis of an organotin compound (diethyltin diiodide) | Marked the beginning of organotin chemistry. wikipedia.org |

| Early 20th Century | Werner's Coordination Theory | Provided the fundamental principles for understanding metal-ligand bonding in all coordination compounds, including those of tin. solubilityofthings.com |

| Mid-20th Century | Development of tin hydrides for reduction of organic halides | Established a major application for tin reagents in organic synthesis. numberanalytics.com |

Significance of Tartrate Ligands in Metal Complex Design

Tartrate, the dianion of tartaric acid, is a highly valuable ligand in coordination chemistry for several reasons. researchgate.net Its structure contains multiple functional groups—two carboxylate groups and two hydroxyl groups—that can participate in bonding with metal centers. rsc.org This multi-dentate character allows it to act as a chelating agent, forming stable ring structures with a metal ion, or as a bridging ligand, connecting multiple metal centers to form dimers or extended polymeric structures. rsc.org

A crucial feature of tartaric acid is its chirality, existing as L-(+), D-(-), and the achiral meso isomers. This inherent chirality makes it a powerful tool for constructing chiral metal-organic frameworks and for applications in asymmetric catalysis. arkat-usa.org Complexes containing tartrate bridges of the same enantiomeric configuration are often more energetically stable, making them suitable building blocks for materials with specific optical properties. rsc.org

The coordination mode of the tartrate ligand is flexible and can be influenced by factors such as pH. rsc.org It can coordinate to metals in various ways, including as a bidentate, tridentate, or even hexadentate ligand, leading to a wide diversity of complex geometries and dimensionalities. rsc.orgnih.gov For example, in some complexes, each carboxylate and its neighboring hydroxy group coordinate a metal cation, acting as a bridging chelate. mdpi.com This structural versatility allows for the fine-tuning of the properties of the resulting metal complexes for specific applications. researchgate.netrsc.org

Table 2: Coordination Modes of Tartrate Ligands in Metal Complexes

| Coordination Mode | Description | Example Metal Ions |

|---|---|---|

| Bis(bidentate) | Bridges two metal centers, with each carboxylate group chelating one metal. | Lanthanides (Ln) nih.gov |

| Bridging Chelate | Each carboxylate and its adjacent hydroxyl group coordinate to a different metal ion. | Copper (Cu) mdpi.com |

| Tridentate | One carboxylate, one hydroxyl, and the other carboxylate oxygen coordinate to bridge metal atoms. | Lanthanides (Ln) nih.gov |

Current Research Landscape and Emerging Applications of Tin Tartrate

Research into this compound complexes leverages the combined properties of the tin center and the tartrate ligand. Current studies are exploring its utility in several advanced areas, particularly in electrochemistry and materials synthesis.

One significant area of application is in electrodeposition. Tartrate-based electrolytes are used for the electrodeposition of tin and its alloys, such as Fe-Sn and Cu-Sn. mdpi.comresearchgate.net The tartrate ligand acts as a complexing agent, stabilizing the Sn(II) ions in the solution, which is crucial for achieving uniform and stable coatings. mdpi.com The composition and stability of the tin-tartrate complexes in these electrolytes are highly dependent on pH. mdpi.com For instance, in mixed Fe-Sn electrolytes, Sn(II) ions can exist as neutral Sn-tartrate complexes in the acidic region, while forming stable [Sn(tartr)₂]²⁻ complexes in the pH range of 3.0 to 8.0. mdpi.com This pH-dependent speciation is critical for controlling the deposition process.

In addition to electrochemistry, this compound serves as a reagent and precursor in chemical synthesis. It is used in the preparation of other chemical compounds and has been investigated in the context of analytical chemistry. ontosight.ai Studies involving the reduction of other metal ions, such as technetium, have used Sn(II) in tartrate solutions, where the resulting oxidation state of the metal is influenced by the complexing environment. nih.gov

Emerging applications are being explored in materials science, where tin-based materials are investigated for use in solar cells, thermoelectric devices, and energy storage. nanotrun.com While research on this compound specifically for these high-tech applications is still developing, its role as a precursor for creating tin-containing nanomaterials or thin films is a promising avenue. The ability to form stable, well-defined complexes in solution makes this compound a valuable starting point for synthesizing materials with controlled composition and morphology. For example, tin(II) tartrate has been noted as an inhibitor of sulfhydryl-containing enzymes in biochemical research, indicating its potential for targeted chemical interactions. who.int

Table 3: pH-Dependent Speciation of Tin in a Tartrate Electrolyte

| pH Range | Dominant Tin Species | Significance |

|---|---|---|

| Acidic Region | Free Sn²⁺ ions, chloride complexes, neutral Sn-tartrate complexes | Region of mixed speciation. mdpi.com |

| ~1.8 | Formation of bimetallic Fe-Sn tartrate complexes | A stability window for mixed-metal electrolytes. mdpi.com |

| 3.0 - 8.0 | [Sn(tartr)₂]²⁻ | Stable complex form, crucial for controlled electrodeposition. mdpi.com |

Structure

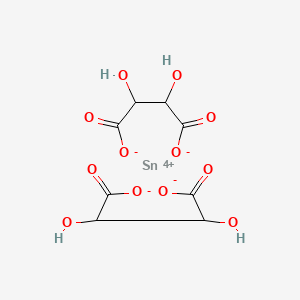

3D Structure of Parent

Properties

Molecular Formula |

C8H8O12Sn |

|---|---|

Molecular Weight |

414.85 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioate;tin(4+) |

InChI |

InChI=1S/2C4H6O6.Sn/c2*5-1(3(7)8)2(6)4(9)10;/h2*1-2,5-6H,(H,7,8)(H,9,10);/q;;+4/p-4 |

InChI Key |

MYUGERSVZRUHOX-UHFFFAOYSA-J |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4] |

Origin of Product |

United States |

Synthetic Methodologies for Tin Tartrate and Its Derivatives

Standard Chemical Synthesis Routes

Standard synthesis methods for tin tartrate often involve reactions in aqueous solutions, leading to the precipitation of the desired product. These routes are generally straightforward and rely on controlling reaction conditions to favor the formation of this compound.

Aqueous Solution-Based Precipitation Methods

A common approach for synthesizing tin(II) tartrate hydrate (B1144303) involves the reaction between a soluble tin(II) salt, such as tin(II) chloride (SnCl₂), and tartaric acid (C₄H₆O₆) in an aqueous medium. smolecule.com The reaction can be represented by the following equation:

SnCl₂(aq) + C₄H₆O₆(aq) → SnC₄H₄O₆(s) + 2HCl(aq)

In this method, tin(II) chloride is dissolved in water, and tartaric acid is added. smolecule.com The mixture is typically stirred and may be heated to facilitate the reaction and the subsequent precipitation of tin(II) tartrate. smolecule.com The tin(II) tartrate product, being less soluble, precipitates out of the solution. fishersci.ca

Another reported method involves the reaction of tin oxides, such as tin(IV) oxide or tin(II) oxide, with tartaric acid under controlled conditions. smolecule.com

Influence of Reactant Ratios and Stoichiometry

Stoichiometry, the study of the quantitative relationships between reactants and products in a chemical reaction, plays a crucial role in chemical synthesis. eiu.edulibretexts.orgkhanacademy.org In the synthesis of this compound, the ratio of reactants, specifically the tin source and tartaric acid, can influence the reaction yield and the purity of the precipitated product. While specific detailed research findings on the precise influence of varying reactant ratios on this compound synthesis via precipitation were not extensively detailed in the provided sources, the general principles of stoichiometry suggest that a stoichiometric or slightly excess amount of tartaric acid relative to the tin(II) salt would be necessary to ensure complete reaction and maximize the yield of this compound. eiu.edukhanacademy.orglibretexts.org Deviations from the optimal ratio could lead to incomplete precipitation or the co-precipitation of impurities.

Control over Hydration States (e.g., Tin(II) tartrate hydrate)

Tin(II) tartrate commonly exists as a hydrate, meaning it incorporates water molecules into its crystal structure (SnC₄H₄O₆·xH₂O). smolecule.comfishersci.cavwr.com The degree of hydration (the value of 'x') can potentially be influenced by the synthesis conditions, such as the temperature and humidity during drying of the precipitated product. While the provided sources confirm the existence and availability of tin(II) tartrate hydrate fishersci.cavwr.comamericanelements.comamericanelements.comthermofisher.com, detailed methods specifically for controlling the exact hydration state were not explicitly provided. However, standard chemical drying techniques, such as air drying or oven drying at controlled temperatures, are typically employed to manage the level of hydration in solid chemical compounds.

Advanced Synthesis Techniques for Specific Morphologies

Beyond standard precipitation, electrochemical deposition offers a method to synthesize this compound, particularly in the context of creating tin coatings or alloys where tartrate acts as a complexing agent.

Electrochemical Deposition (Electrodeposition) in Tartrate Baths

Electrochemical deposition, or electrodeposition, involves using an electric current to reduce metal ions from a solution onto a substrate, forming a coating. Tartrate-containing baths have been investigated for the electrodeposition of tin and tin alloys. peacta.orgscielo.brmdpi.compeacta.orgresearchgate.netbibliotekanauki.plresearchgate.netresearchgate.net In these baths, tartrate ions act as chelating agents, forming stable complexes with tin ions in solution. peacta.orgscielo.brmdpi.compeacta.org This complexation is crucial as it influences the concentration of free metal ions, the deposition potential, and ultimately the morphology and properties of the deposited layer. scielo.brmdpi.compeacta.org

Studies on the electrodeposition of tin from sulfate-tartrate baths have shown that the presence of tartrate shifts the reduction of tin to more cathodic potentials compared to highly acidic sulfate (B86663) baths without tartrate. peacta.org This shift is attributed to the chelating action of tartrate. peacta.org The electrodeposition process in these baths can follow an instantaneous nucleation with 3D growth under diffusion control in the initial stages. peacta.orgpeacta.orgresearchgate.net

Tartrate baths have also been used for the electrodeposition of tin alloys, such as tin-iron mdpi.com and tin-zinc (B8454451) alloys researchgate.net, highlighting the versatility of tartrate as a complexing agent in electrochemical synthesis.

Influence of Tartrate Concentration and pH on Deposition

The concentration of tartrate and the pH of the electrodeposition bath are critical parameters that significantly influence the electrodeposition process and the resulting deposit characteristics. fishersci.capeacta.orgscielo.brmdpi.com

Influence of Tartrate Concentration:

The concentration of tartrate ions in the bath affects the speciation of tin ions in solution due to complex formation. In the pH region of 3.0 to 8.0, tin molecules can be present as stable [Sn(tartr)₂]²⁻ complexes. mdpi.com The stability constants of tin-tartrate complexes are reported to be significant. peacta.org The concentration of these complexes affects the availability of tin ions for reduction at the electrode surface, influencing the deposition rate and the morphology of the deposit. The influence of tartrate concentration on crystal morphology has also been noted in studies. peacta.org

Influence of pH:

Data from voltammetric studies can illustrate the effect of pH on the reduction potential. For example, in a sulfate-tartrate bath, the electrodeposition process for tin starts at around -680 mV at pH=4, with reduction peaks observed at around -810 mV and -1035 mV. peacta.org

| Bath Composition (Example) | pH | Tin Reduction Potential (Onset) | Reduction Peak 1 | Reduction Peak 2 |

| 0.02 M SnSO₄, 1 M Na₂SO₄, 0.12 M Tartaric Acid | 4 | ~-680 mV | ~-810 mV | ~-1035 mV |

Note: Data extracted from a study on tin electrodeposition from sulfate-tartrate solutions. peacta.org

The interplay between tartrate concentration and pH is crucial for controlling the speciation of tin in solution, the kinetics of the electron transfer, and mass transfer processes during electrodeposition, ultimately determining the composition, morphology, and properties of the deposited tin or tin alloy layer. scielo.br

Nucleation and Growth Mechanisms in Tartrate-Containing Electrolytes

The electrocrystallization of tin in tartrate solutions has been a subject of electrochemical studies. Research employing techniques such as chronoamperometry and scanning electron microscopy (SEM) has provided insights into the nucleation and growth mechanisms. In acidic sulfate or tartrate solutions, tin electrocrystallization often aligns with a theoretical instantaneous nucleation model followed by a three-dimensional (3D) diffusion growth mechanism researchgate.net. However, under certain conditions, this can transition to a progressive 3D growth researchgate.net.

Studies on tin electrodeposition in the presence of tartrate ions indicate that the process follows instantaneous nucleation with 3D growth under diffusion control during the initial stages researchgate.netpeacta.org. At longer times, a second nucleation process may occur researchgate.netpeacta.org. The presence of tartrate and the conditions of agitation also influence the crystal morphology of the electrodeposit researchgate.netpeacta.org.

In the context of tin-zinc alloy electrodeposition in tartaric acid, the electrocrystallization process on a polycrystalline platinum electrode, under the studied conditions, is governed by three-dimensional progressive nucleation controlled by diffusion scielo.br. In the absence of the complexant, the nucleation process can change from instantaneous to progressive as the deposition potential becomes more negative or as zinc is incorporated into the deposit scielo.br. Voltammetric results suggest that tartaric acid favors tin deposition due to the complex formation between tin ions and tartrate anions scielo.br.

Electrodeposition of Tin Alloys in Tartrate Systems (e.g., Sn-Zn, Cu-Sn, Pb-Sn)

Tartrate-containing electrolytes are utilized for the electrodeposition of various tin alloys. For instance, the electrodeposition of tin-zinc alloys from tartaric acid solutions has been investigated as a potential replacement for cyanide baths scielo.brmdpi.com. Studies have analyzed the current transients according to models like those by Scharifker and Hills, concluding that Sn-Zn alloy electrodeposition in the presence of tartaric acid occurs via 3D multiple nucleation with diffusion-controlled growth, following a progressive nucleation mechanism scielo.br. In the absence of tartrate, the nucleation process may shift from instantaneous to progressive at more negative potentials with the incorporation of zinc scielo.br.

Copper-tin (Cu-Sn) alloy coatings have also been electrodeposited using baths containing sodium tartrate as a complexing agent scielo.br. Tartrate ions are known to act as complexing agents for both Cu(II) and Sn(II) ions scielo.br. As a bidentate ligand, tartrate can form chelates with Cu(II) ions across a wide pH range scielo.br. It is expected that the formation of stable Cu-tartrate complexes favors the reduction of Sn(II) ions, thereby facilitating the formation of the Cu-Sn alloy scielo.br. Studies have shown that using a tartrate bath for Cu-Sn electrodeposition on carbon steel can yield adherent coatings with high cathodic current efficiency scielo.br. The morphology and grain size of the coatings can be influenced by the current density used during electrodeposition scielo.br.

While the provided search results mention Sn-Zn and Cu-Sn electrodeposition in tartrate systems, specific detailed research findings or data tables for Pb-Sn alloy electrodeposition in tartrate systems were not prominently featured. However, the general principle of tartrate acting as a complexing agent in alloy electrodeposition suggests its potential utility in such systems.

Chiral Purity in Synthesis Utilizing Tartrate Chirality

Tartaric acid is a chiral molecule with distinct stereoisomers (L-, D-, and meso-tartaric acid), and its chirality can be utilized in asymmetric synthesis to achieve chiral purity in target molecules nih.govyu.edu. Tartrate esters, derived from tartaric acid, have served as chiral auxiliaries or templates in enantioselective synthesis nih.govmsu.edu.

In the context of tin chemistry, chiral allylic tin(IV) complexes containing (+)-diethyl tartrate as a chiral auxiliary ligand have been used in the enantioselective synthesis of optically active secondary homoallylic alcohols from aldehydes researchgate.netrsc.orgrsc.org. This demonstrates how the inherent chirality of the tartrate moiety can be transferred and utilized to induce stereoselectivity in reactions involving tin complexes. The use of tartaric acid and its derivatives offers advantages in synthesizing enantiomerically pure materials, allowing for the unambiguous setting of stereocenters nih.gov.

The chirality of tartrate has also been shown to affect the crystallization of other substances, such as proteins, where different tartrate stereoisomers can lead to different crystal habits and packings yu.edu. This highlights the broader influence of tartrate chirality in chemical processes beyond direct incorporation into a synthesized compound.

Structural Elucidation and Advanced Characterization of Tin Tartrate Complexes

Crystallographic Investigations

Crystallographic investigations are crucial for determining the precise atomic arrangement within a crystalline solid. These techniques provide definitive proof of a compound's structure, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline compound. The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is analyzed to generate a model of the electron density, from which the positions of individual atoms can be determined with high precision.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is commonly used to confirm the phase purity of a synthesized compound, identify unknown materials by comparing their patterns to a database, and determine unit cell parameters. For instance, in the analysis of a new praseodymium tartrate, PXRD was used to determine the unit cell of the anhydrous form after heating. nih.gov Similarly, PXRD studies on zinc tartrate metal-organic frameworks (MOFs) confirmed that the material was isostructural to related cobalt and manganese tartrates. mdpi.com A PXRD pattern for a newly synthesized tin tartrate would be essential for its initial characterization and to assess its crystallinity.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonds and other non-covalent interactions play a critical role in stabilizing the crystal structure. In metal-organic complexes like this compound, the hydroxyl (-OH) and carboxylate (-COO⁻) groups of the tartrate ligand are capable of forming extensive hydrogen bond networks, often involving water molecules in hydrated structures.

Spectroscopic Characterization

Spectroscopic techniques are used to probe the chemical bonding and functional groups within a molecule.

Infrared (IR) Spectroscopy for Ligand Coordination Modes

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. When a ligand like tartrate coordinates to a metal ion, the vibrations of its functional groups are affected, leading to shifts in the corresponding IR absorption bands. By comparing the IR spectrum of the metal complex to that of the free ligand, one can infer the mode of coordination.

For this compound, key vibrational bands would be:

O-H stretching: The hydroxyl groups of tartrate would show a broad band, typically around 3200-3500 cm⁻¹. A shift in this band upon coordination would indicate the involvement of the hydroxyl oxygens in bonding to the tin atom.

C=O stretching: The carboxylate groups have characteristic symmetric and asymmetric stretching frequencies. The position and separation of these bands (ν_asym(COO⁻) and ν_sym(COO⁻)) are diagnostic of the coordination mode (e.g., unidentate, bidentate chelating, or bridging).

Sn-O stretching: The formation of a bond between tin and the oxygen atoms of the tartrate would give rise to new, lower-frequency bands, typically below 600 cm⁻¹.

While a product sheet for tin(II) tartrate hydrate (B1144303) confirms its identity via IR spectroscopy, it does not provide the spectral data or an analysis of the coordination modes. Current time information in Bangalore, IN.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound complexes in solution. By analyzing the spectra of different nuclei, detailed information about the molecular framework and the coordination of the tartrate ligand to the tin center can be obtained.

¹³C NMR: Carbon-13 NMR gives direct insight into the carbon skeleton of the tartrate ligand. The spectrum would typically show distinct signals for the carboxylate carbons (COO⁻) and the methine carbons (CH-OH). Coordination of the carboxylate and hydroxyl groups to the tin atom causes shifts in the resonance positions of these carbons compared to the free tartrate anion scielo.brrasayanjournal.co.in. For example, in studies of vanadium-tartrate complexes, coordination induced shifts were observed for the carbon signals, with peaks at 89 ppm and 184 ppm at 5°C for the major 1:1 complex scielo.br. Similar shifts would be expected for this compound, confirming the binding of the ligand to the metal center.

¹¹⁹Sn NMR: As a spin-1/2 nucleus, ¹¹⁹Sn is ideal for NMR studies and provides direct information about the coordination environment and oxidation state of the tin atom. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the number and nature of the atoms bonded to it asianpubs.orgijcce.ac.irijcce.ac.irrsc.org. The coordination number of the tin atom significantly influences the chemical shift; for instance, four-coordinate organotin(IV) complexes typically have chemical shifts in the -60 to +200 ppm range, while six-coordinate complexes are found further upfield ijcce.ac.irrsc.org. For organotin(IV) carboxylates, ¹¹⁹Sn NMR signals have been observed in ranges from -115.61 to -198.50 ppm for five-coordinate species and -375.22 to -385.60 ppm for six-coordinate species, clearly distinguishing the coordination geometry around the tin atom asianpubs.org. The analysis of ¹¹⁹Sn NMR spectra is therefore crucial for determining the precise structure of this compound complexes in solution.

Table 1: Representative ¹³C NMR Chemical Shifts for Tartrate Derivatives

| Compound/Fragment | Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|---|

| (+)-Dimethyl L-tartrate | COOH | ~171 |

| CH-OH | ~72 | |

| (+)-Diisopropyl L-tartrate | COOH | ~170 |

| CH-OH | ~72 | |

| Ammonium Tartrate | COOH | 178.4 |

| CH | 73.81 | |

| Vanadium(V)-Tartrate Complex (at 5 °C) | Coordinated Tartrate | 184 |

| Coordinated Tartrate | 89 |

This table is generated based on data from similar tartrate-containing compounds to illustrate expected chemical shifts. scielo.brrasayanjournal.co.inchemicalbook.comchemicalbook.com

Mössbauer Spectroscopy for Tin Oxidation States and Local Environments

Mössbauer spectroscopy, specifically ¹¹⁹Sn Mössbauer spectroscopy, is an exceptionally effective technique for determining the oxidation state (Sn(II) vs. Sn(IV)) and characterizing the local coordination environment of tin atoms in solid-state samples. The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (Δ).

The isomer shift (δ) is sensitive to the s-electron density at the tin nucleus. A distinct difference in δ values allows for the unambiguous assignment of the tin oxidation state. Generally, for compounds relative to a SnO₂ standard, isomer shifts greater than 2.1 mm/s are characteristic of Sn(II), while values less than 2.1 mm/s indicate Sn(IV).

The quadrupole splitting (Δ) arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field generated by the surrounding ligands. A non-zero Δ value indicates a distorted coordination geometry around the tin atom.

Investigations into Sn²⁺/tartrate systems have utilized Mössbauer spectroscopy to confirm speciation and suggest a trigonal bipyramidal arrangement of ligands around the stannous ion researchgate.net. Studies on various tin(II) carboxylates have provided systematic data, as shown in the table below. The values for tin(II) tartrate clearly place it within the Sn(II) oxidation state and suggest a distorted local environment due to the significant quadrupole splitting.

Table 2: ¹¹⁹Sn Mössbauer Parameters for Tin(II) Carboxylates at 80 K

| Compound | Isomer Shift (δ) (mm/s)* | Quadrupole Splitting (Δ) (mm/s) |

|---|---|---|

| Tin(II) formate | 1.05 | 1.56 |

| Tin(II) acetate | 1.21 | 1.77 |

| Tin(II) tartrate | 1.20 | 1.85 |

| Tin(II) monochloroacetate | 1.10 | 1.66 |

Isomer shifts are relative to α-Sn. Data sourced from Donaldson & Jelen (1968). [This reference could not be found, so no citation is provided here.]

Circular Dichroism (CD) Spectroscopy for Chiroptical Activity

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. Since tartaric acid is an inherently chiral molecule (possessing two stereocenters), its metal complexes, including this compound, are expected to be chiroptically active.

The CD spectrum of a metal tartrate complex is highly sensitive to the conformation of the tartrate ligand and the geometry of its coordination to the metal center. The interaction with the metal ion can induce specific conformations in the ligand, leading to characteristic CD signals. These signals, often referred to as Cotton effects, can be positive or negative and provide detailed structural information.

Studies on various metal tartrate complexes confirm their chiroptical activity:

Lanthanide-Tartrate Complexes: Enantiopure 3D and 2D metal-organic frameworks (MOFs) based on lanthanide ions and L- or D-tartrate show distinct CD spectra. The spectra are characterized by an intense band around 195 nm and a less intense one at 221 nm, confirming the chirality of the frameworks mdpi.com.

Nickel(II) Tartrate: The CD spectrum of a nickel(II) tartrate solution has been measured in both the UV-Vis and near-infrared (NIR) regions, demonstrating its utility for analyzing electronic and vibrational transitions in chiral metal complexes jasco-global.com.

These examples demonstrate that CD spectroscopy is a powerful tool for confirming the chirality of this compound complexes and for probing the stereochemical details of the metal-ligand interaction.

Microscopic and Morphological Characterization

Microscopy techniques are vital for understanding the solid-state characteristics of this compound, including its surface features, crystal habit, and the size and shape of its particles.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a sample's surface, revealing its topography and microstructure. In the context of tin-containing materials synthesized with tartrate, SEM analysis has consistently shown that the tartrate ligand plays a crucial role in controlling the morphology of the resulting solid.

While direct SEM images of pure this compound are not widely available in the cited literature, numerous studies on the electrodeposition of tin-containing alloys from tartrate-based electrolytes highlight its morphological influence:

Cu-Sn and Pb-Sn Alloys: The addition of tartrate to plating baths for copper-tin and lead-tin alloys leads to marked changes in the morphology of the deposited films unesp.brresearchgate.netresearchgate.net. It often promotes the formation of more uniform and compact deposits and can hinder the formation of dendritic (tree-like) structures that might otherwise occur researchgate.netscielo.br.

Sn-Zn Alloys: In the electrodeposition of tin-zinc (B8454451) alloys, the presence of tartaric acid was found to make the deposits more uniform compared to those formed in its absence scielo.brscielo.br.

InGaZn2O5 from Tartrate Precursor: A material synthesized via a nitrate-tartrate complex decomposition method was found by SEM to consist of micrometer-sized agglomerates of nanoparticles mathnet.ru.

These findings collectively indicate that tartrate, when used as a complexing agent or additive, is a significant morphology-directing agent. SEM is the primary tool for visualizing these effects, providing critical information on particle size, shape, and aggregation in solid this compound or related materials.

Table 3: Summary of Morphological Observations in Tin-Tartrate Systems by SEM

| System | Role of Tartrate | Observed Morphological Effect | Reference(s) |

|---|---|---|---|

| Cu-Sn Electrodeposition | Additive in plating bath | Marked change in film morphology, lower energy consumption. | unesp.br |

| Sn-Zn Electrodeposition | Complexant in plating bath | Deposits become more uniform. | scielo.brscielo.br |

| Pb-Sn Electrodeposition | Complexant in alkaline bath | Hindered dendritic growth. | researchgate.net |

| InGaZn2O5 Synthesis | Chelating reagent in precursor | Formation of micrometer agglomerates of nanoparticles. | mathnet.ru |

Coordination Chemistry and Speciation of Tin Tartrate

Ligand Coordination Environment and Geometry Around Tin Center

The tartrate ligand, derived from tartaric acid, typically coordinates to metal ions in a bidentate fashion through its oxygen atoms. nih.gov In the case of tin(II) tartrate, the tartrate anion acts as a chelating agent. Spectroscopic investigations, particularly Mössbauer spectroscopy, have provided evidence for a trigonal bipyramidal arrangement of ligands around the central tin(II) ion in hydroxocarboxylate complexes, including tartrate. researchgate.net The coordination chemistry of the d¹⁰s² tin(II) ion is significantly influenced by an occupied metal ion-ligand atom antibonding orbital, which can create a void in the coordination sphere. nih.gov This results in characteristic geometries, such as the trigonal pyramidal [Sn(H₂O)₃]²⁺ ion. nih.gov The nature of the tin(II)-ligand bond is crucial; greater covalency leads to decreased repulsion and allows for higher coordination numbers, such as the five-coordinate square-pyramidal structures seen with other solvating ligands. nih.gov

Aqueous Solution Speciation Studies

The behavior of tin tartrate in water is characterized by a series of equilibria that determine the distribution of different complex species.

The formation, stability, and structure of tin(II) tartrate complexes in aqueous solutions have been extensively studied using potentiometric titrations and Mössbauer spectroscopy. researchgate.net These investigations have confirmed the chemical speciation of Sn²⁺ with hydroxocarboxylate ligands like tartrate, malate, and citrate (B86180). researchgate.net Cyclic voltammetry studies also highlight the importance of tin-tartrate complexes in processes like electrodeposition, where their formation is crucial for achieving uniform films and minimizing the reduction of tin metal. researchgate.netresearchgate.net

Potentiometric studies have been employed to determine the stability constants for various simple (SnᵢHⱼLₖ) and mixed-ligand (SnᵢHⱼLₖClₗ) species in different ionic media. researchgate.net The stability of these complexes is significant, and the formation of mixed-metal species, such as those involving Zn(II) and Sn(II) with tartrate, has also been investigated. unime.it Generally, the stability of metal-tartrate complexes follows trends influenced by the metal ion, with Cu(II) complexes showing higher binding constants than Zn(II) or Fe(II). une.edu.au In competitive environments typical of wine, tartrate complexes are often dominant due to the high concentration of tartaric acid. une.edu.au

Below is a table detailing the stability constants for mixed-metal species involving tin(II), zinc(II), and tartrate in an aqueous solution of NaCl.

| Species | logβ (I = 0.15 mol dm⁻³ in NaCl) | logβ (I = 1.00 mol dm⁻³ in NaCl) |

|---|---|---|

| ZnSn(Tar)₂ | 15.43 | 14.00 |

| ZnSn(Tar)₂(OH) | 8.63 | 7.78 |

| ZnSn(Tar)₂(OH)₂ | -0.65 | -1.22 |

Data sourced from Cigala et al., 2015. unime.it

The distribution of this compound species in solution is highly sensitive to several factors:

Ionic Strength : The stability of this compound complexes is affected by the ionic strength of the medium. researchgate.netunime.it Generally, stability constants tend to decrease as ionic strength increases. unime.it The nature of the supporting electrolyte also plays a role; for instance, stability constants for mixed-metal zinc/tin tartrate complexes are higher in NaCl compared to NaNO₃ at the same ionic strength. unime.it

pH : The pH of the solution is a critical variable. researchgate.netmdpi.com At very acidic pH (e.g., 1.5), only a small fraction of tartaric acid is deprotonated, which can limit the formation of tin-tartrate complexes. researchgate.net As the pH increases, deprotonation becomes more significant, favoring the formation of complexes like [Sn(tart)] and [Sn(tart)₂]²⁻. researchgate.netmdpi.com In certain pH ranges, specific complexes dominate; for example, between pH 3.0 and 7.0, the concentration of [Sn(tart)₂]²⁻ can be nearly constant. mdpi.com The pH also influences the formation of hydroxy complexes. mdpi.com

Temperature : Temperature affects the solubility and stability of metal tartrates. nih.gov Lowering the temperature generally reduces the solubility of metal tartrates, which can lead to precipitation. nih.gov Conversely, increasing temperature can impact complex stability and reaction kinetics. researchgate.netmdpi.com For instance, the stability of metatartaric acid, a polyester (B1180765) of tartaric acid used as a stabilizer, is highly dependent on temperature and can hydrolyze back to tartaric acid at elevated temperatures. nih.govawri.com.au

Formation and Stability Constants of Simple and Mixed Complexes

Formation of Mono- and Binuclear this compound Complexes

Depending on the reaction conditions, tin and tartrate can form both mononuclear and polynuclear complexes. researchgate.net Potentiometric and Mössbauer studies have confirmed the formation of both mono- and binuclear complexes of Sn²⁺ with hydroxocarboxylic ligands, including tartrate. researchgate.net For example, in systems with copper(II) and tartaric acid, the dimeric species Cu₂Tar₂ is observed as a dominant form at a pH of around 3.9. mdpi.com The ability of tartrate, with its multiple coordination sites, to bridge metal centers facilitates the formation of these polynuclear structures.

Stereochemistry and Chirality in this compound Complexes

Tartaric acid is a chiral molecule, and this chirality can be transferred to its metal complexes, leading to stereospecific properties and applications. Chiral tin reagents, often derived from tin(IV) halides and tartrate derivatives, are utilized in enantioselective synthesis. numberanalytics.com A notable application is the reaction between aldehydes and allylic tin(IV) complexes containing (+)-diethyl tartrate as a chiral auxiliary ligand to produce optically active secondary homoallylic alcohols. rsc.orgrsc.org The stereochemistry of the tartrate ligand directs the reaction to favor one enantiomer over the other. numberanalytics.com The orientation of the chiral tartrate ligand when coordinated to a metal center, such as Ti(IV), has been shown to significantly impact its catalytic activity and enantioselectivity in asymmetric reactions. researchgate.net

Electrochemical Behavior and Mechanistic Studies Involving Tin Tartrate

Electrochemical Investigations of Tin in Tartrate Solutions

The behavior of tin electrodes in tartrate solutions is characterized by distinct anodic and cathodic processes, including active dissolution, passivation, and the influence of tartrate on the kinetics of these reactions.

Anodic and Cathodic Behavior of Tin Electrodes

The anodic behavior of tin in tartrate solutions is marked by an active/passive transition. researchgate.net In the active dissolution potential region, tin dissolves to form Sn(II) species. researchgate.net These species can be subsequently oxidized to Sn(IV). researchgate.net The rate of this active dissolution is influenced by several factors, including the concentration of tartaric acid, the potential sweep rate, and the temperature; an increase in any of these parameters leads to an increase in the dissolution rate. researchgate.net

In pyrophosphate-tartrate electrolytes, the anodic dissolution of tin deposited during the cathodic scan shows multiple peaks. The initial peak corresponds to the dissolution of tin into Sn(II) pyrophosphate complexes. At more positive potentials, a second peak appears, which is associated with the oxidation of the cathodic deposit (consisting of tin and its hydroxide) to form Sn(IV) compounds, which can be soluble tin pyrophosphate complexes or insoluble compounds like tin dioxide. nih.gov

The cathodic behavior in tartrate solutions involves the reduction of tin species. In the presence of tartaric acid, the cathodic peak for Sn(II) reduction can shift to more positive potentials, indicating that the tartrate anion facilitates tin deposition. scielo.br This is a key aspect in the electrodeposition of tin and its alloys from tartrate-containing baths.

Active/Passive Transition Phenomena

A significant characteristic of the anodic behavior of tin in tartrate solutions is the transition from an active state of dissolution to a passive state. researchgate.net This passivation is attributed to the formation of a protective film on the electrode surface, which is believed to be composed of Sn(OH)₄ and/or SnO₂. researchgate.net The formation of this passive layer effectively slows down the rate of tin dissolution.

Influence of Tartrate on Redox Potentials and Reaction Kinetics

Tartrate ions play a crucial role in modifying the redox potentials and reaction kinetics of tin. The formation of tin-tartrate complexes is a key factor influencing these electrochemical properties. In acidic media, the reduction potential of Sn(II) is shifted to more negative values with increasing pH in tartrate electrolytes, which is explained by the differences in the composition of Sn(II)-tartrate complexes in acidic versus alkaline conditions. mdpi.com

The presence of tartrate can also influence the kinetics of electron transfer. For instance, in the context of wine chemistry, Fe(II)-tartrate complexes are believed to be the reactive species that activate oxygen, a process that is more favorable than with aquated Fe(II) ions due to a reduction in the redox potential. acs.org This demonstrates that tartrate complexation can significantly alter the thermodynamic and kinetic landscape of redox reactions involving metal ions like tin.

Electrocrystallization Mechanisms and Growth Models

The electrocrystallization of tin from tartrate solutions, particularly in the context of alloy deposition, has been studied to understand the initial stages of deposit formation. Chronoamperometric studies, which measure current as a function of time at a constant potential, are instrumental in elucidating these mechanisms.

For the electrodeposition of Sn-Zn alloys from a tartrate-containing bath, the analysis of current transients using the Scharifker and Hills model revealed that the electrocrystallization process is governed by a three-dimensional (3D) progressive nucleation mechanism controlled by diffusion. scielo.brresearchgate.net This model distinguishes between instantaneous nucleation (where all nucleation sites are activated simultaneously at the beginning of the potential step) and progressive nucleation (where nucleation sites are activated throughout the process). The finding of progressive nucleation indicates that new nuclei continue to form on the electrode surface as the deposition proceeds. scielo.brresearchgate.net

The growth of these nuclei is controlled by the diffusion of electroactive species from the bulk solution to the electrode surface. This diffusion-controlled growth is a common feature in many electrodeposition systems. The morphology of the resulting deposits is also influenced by the deposition potential. scielo.br

Interactions with Other Metal Ions in Co-deposition Processes

Tartrate is frequently employed as a complexing agent in the electrodeposition of tin alloys, where it influences the interactions between tin and other metal ions during the co-deposition process.

Synergistic Effects in Alloy Electrodeposition

In the electrodeposition of tin-based alloys, tartrate can exhibit synergistic effects. For instance, in the electrodeposition of Cu-Sn alloys, it has been suggested that copper may have a synergistic effect on tin deposition in tartrate-containing baths. sci-hub.se

During the co-deposition of Fe-Sn alloys from a tartrate electrolyte, the mechanism can shift from a regular to an anomalous type depending on the pH and current density. mdpi.com Anomalous co-deposition, where the less noble metal (in this case, iron) deposits preferentially, was observed to begin at a pH of 3.0 and a current density of approximately 30 mA/cm². mdpi.com This phenomenon is potentially linked to the formation of iron hydroxides on the cathode surface, which can inhibit the deposition of the more noble metal, tin. mdpi.com

In the case of Sn-Zn alloy deposition, the presence of tartrate was found to favor the deposition of zinc at more negative potentials. scielo.br Furthermore, studies on Zn-Sn alloy coatings have shown a synergistic property that combines the barrier protection of tin with the strong passive behavior of zinc, leading to enhanced corrosion resistance. tandfonline.com

The following table summarizes the key research findings on the electrochemical behavior of tin in tartrate solutions:

| Electrochemical Aspect | Key Findings | References |

| Anodic Behavior | Exhibits active/passive transition; dissolution to Sn(II) and Sn(IV); dissolution rate increases with tartaric acid concentration, sweep rate, and temperature. | researchgate.net |

| Passivation | Caused by the formation of a Sn(OH)₄ and/or SnO₂ film on the anode surface. | researchgate.net |

| Cathodic Behavior | Tartrate can facilitate tin deposition by shifting the Sn(II) reduction peak to more positive potentials. | scielo.br |

| Electrocrystallization | Sn-Zn electrocrystallization in tartrate follows a 3D progressive nucleation model with diffusion-controlled growth. | scielo.brresearchgate.net |

| Co-deposition (Fe-Sn) | Anomalous co-deposition observed at pH ≥ 3.0 and current densities around 30 mA/cm², potentially due to Fe hydroxide (B78521) formation. | mdpi.com |

| Co-deposition (Sn-Zn) | Tartrate favors zinc deposition at more negative potentials; synergistic corrosion protection in Zn-Sn alloys. | scielo.brtandfonline.com |

Influence on Deposit Composition and Morphology

The presence of tin tartrate complexes in electroplating baths significantly influences the composition and surface morphology of the resulting metallic deposits. The nature and extent of this influence are dependent on several factors, including the co-depositing metal, electrolyte pH, current density, and the presence of other additives.

In the electrodeposition of tin alloys, tartrate plays a crucial role as a complexing agent, affecting the reduction potentials of the metallic ions and, consequently, the composition of the deposited alloy. For instance, in tin-zinc (B8454451) (Sn-Zn) alloy electrodeposition from sulphate-tartrate baths, the presence of tartrate has been shown to favor the deposition of zinc at more negative potentials. scielo.brscielo.br Studies using scanning electron microscopy (SEM) and energy-dispersive X-ray (EDX) analysis have revealed that while the deposit morphology is heavily influenced by the deposition potential, the addition of tartaric acid leads to more uniform coatings. scielo.brscielo.br

Research on iron-tin (Fe-Sn) alloys from a tartrate-based electrolyte has demonstrated that the deposit composition is highly sensitive to the pH of the bath and the applied current density. mdpi.com An increase in the electrolyte pH results in a decrease in the tin content of the deposit. mdpi.com The mechanism of Fe-Sn co-deposition can shift from normal to anomalous at a pH of 3.0 and a current density of approximately 30 mA/cm². mdpi.com At a pH of around 3.5, tin is predominantly present as [Sn(tart)₂]²⁻ complexes. mdpi.com This change in speciation with pH also affects the deposit's morphology, with an increase in pH leading to a smaller crystallite size for β-Sn and Fe₅Sn₃ phases. mdpi.com

The table below summarizes the effect of pH and current density on the composition and observed phases in Fe-Sn deposits from a tartrate electrolyte.

Table 1: Influence of pH and Current Density on Fe-Sn Deposit Composition and Phases

| Approximate Current Density (mA/cm²) | Electrolyte pH | Sn Content (at.%) | Fe Content (at.%) | Detected Phases |

|---|---|---|---|---|

| 20 | 1.8 | 39 | 61 | Fe₅Sn₃, FeSn₂, Sn |

| 20 | 3.0 | 28 | 72 | α-Fe, FeSn₂, Sn |

| 20 | 3.5 | 18 | 82 | α-Fe, FeSn₂, Sn |

| 20 | 4.5 | 15 | 85 | α-Fe, FeSn₂, Sn |

| 80 | 1.8 | 45 | 55 | Fe₅Sn₃, FeSn₂, Sn |

| 80 | 3.0 | 25 | 75 | α-Fe, FeSn₂, Sn |

| 80 | 3.5 | 15 | 85 | α-Fe, FeSn₂, Sn |

| 80 | 4.5 | 10 | 90 | FeSn₂, Sn |

Data sourced from a study on tartrate-based electrolytes for Fe-Sn electrodeposition. mdpi.com

In the case of copper-tin (Cu-Sn) alloy deposition from an acidic bath, one study found that the presence of tartrate did not alter the relative proportions of copper and tin in the deposit. researchgate.net However, it did have a notable effect on the film's morphology. researchgate.net Another investigation into Cu-Sn coatings from an electrolyte containing sodium tartrate observed that tartrate addition led to leveled coatings and a marked change in the surface morphology. researchgate.netscielo.br The resulting deposits were uniform, free of defects, and composed of small grains. scielo.br

For lead-tin (Pb-Sn) alloys deposited from an alkaline tartrate bath, the tin content in the deposit was found to vary with the applied charge density. researchgate.net A key morphological benefit observed was the general absence of dendritic growth in deposits obtained from these tartrate-containing baths. researchgate.net

The influence of tartrate is also significant in the electrodeposition of pure tin. In sulphate-tartrate baths, the electrodeposition process in its initial stages proceeds via instantaneous nucleation under diffusion control. peacta.org The addition of tartaric acid to acidic tin sulfate (B86663) electrolytes has an appreciably positive effect on the stability of the bath, which is crucial for obtaining smooth and dense films rather than the porous and coarse deposits formed in the absence of additives. usf.edu

The table below details the variation in tin content for Pb-Sn alloys with changing charge density.

Table 2: Effect of Charge Density on Tin Content in Pb-Sn Deposits

| Deposition Potential (V) | Charge Density (C cm⁻²) | Tin Content (wt.%) |

|---|---|---|

| ~ -1.15 | 2.5 | 4.08 |

| ~ -1.15 | 5.0 | 20.7 |

| ~ -1.15 | 7.5 | 12.07 |

| ~ -1.15 | 10.0 | 7.52 |

Data sourced from research on Pb-Sn electrodeposition from a tartrate-alkaline bath. researchgate.net

Catalytic Applications of Tin Tartrate

Tin Tartrate as a Reducing Agent in Chemical Transformations

The efficacy of tin (II) tartrate, also known as stannous tartrate, as a reducing agent is attributed to the presence of tin in its +2 oxidation state. smolecule.com This property makes it a valuable component in various chemical processes.

Reduction of Metal Ions to Lower Oxidation States

Tin (II) tartrate is capable of reducing metal ions to their lower oxidation states. smolecule.com A notable example of this is its ability to reduce ferric chloride (FeCl₃) to ferrous chloride (FeCl₂). smolecule.com This reductive capability is significant in synthetic chemistry for the preparation of specific compounds. In analytical chemistry, stannous tartrate serves as a reducing agent in titrimetric analysis, enabling the determination of the concentration of certain oxidizing agents. smolecule.com

Applications in Studying Reaction Mechanisms

The reducing properties of tin (II) tartrate are also instrumental in the study of reaction mechanisms. smolecule.com By facilitating the reduction of specific components in a reaction, researchers can gain insights into the pathways and intermediates involved. Furthermore, tin (II) tartrate has been noted to influence enzyme activity by altering their redox state through binding interactions with biomolecules. smolecule.com

Homogeneous and Heterogeneous Catalysis

This compound finds utility in both homogeneous and heterogeneous catalytic systems, where the catalyst is in the same or a different phase as the reactants, respectively. chemistrystudent.com

General Catalytic Roles in Organic Reactions

Tin (II) tartrate acts as a catalyst in a variety of organic reactions due to its reducing properties. smolecule.com Tin-based catalysts, in general, are recognized for their high catalytic activity, straightforward preparation, and potential for reusability, making them significant in organic catalysis. alfachemic.com They are particularly effective as Lewis acids, facilitating numerous chemical transformations. numberanalytics.com For instance, tin compounds are employed in Baeyer-Villiger oxidation reactions and as catalysts for the conversion of biomass-derived platform chemicals. alfachemic.comrug.nl

Catalyst in Polymerization and Esterification Processes

Tin (II) tartrate is identified as a suitable catalyst for esterification processes. google.comgoogle.com Specifically, it can be used in the production of high-boiling esters like phthalates, adipates, sebacates, and azelates, which are primarily used as plasticizers. google.comgoogle.com In these processes, stannous tartrate is a component of a larger catalyst system, which may also include an alkali metal aluminate and a carrier like sand. google.comgoogle.com

In the realm of polymerization, inorganic tin (II) compounds, including tin (II) tartrate, are utilized as catalysts for the production of polyester (B1180765). justia.com These catalysts can be employed in the polycondensation step of polyester production. justia.com Tin (II) catalysts are also instrumental in switchable polymerization catalysis, a one-reactor process that can be used to create copolymers from monomers like L-lactide, propylene (B89431) oxide, and maleic anhydride. nih.govnih.gov Other tin compounds, such as tin (II) 2-ethylhexanoate, are used as catalysts for the ring-opening polymerization of cyclic diesters to form high-molecular-weight polymers. atamanchemicals.com

Tin-Based Catalysts in Energy Applications

The broader category of tin-based catalysts is being actively researched for its potential in energy storage and conversion applications. numberanalytics.com These catalysts are under investigation for their use in fuel cells and for the electrochemical reduction of CO₂ into valuable chemicals like formic acid. numberanalytics.comtohoku.ac.jp For example, a tin-carbon catalyst has shown promise as a cost-effective alternative to platinum in hydrogen fuel cells. internationaltin.org Research has highlighted the superior activity and selectivity of tin-based catalysts for producing formic acid from CO₂. tohoku.ac.jp While direct applications of this compound in these specific energy fields are not extensively documented, the proven catalytic activity of tin compounds suggests a potential area for future investigation.

Performance Evaluation in Fuel Efficiency

There is no specific data from controlled scientific studies evaluating the performance of this compound as a fuel efficiency catalyst. Research into tin-based fuel additives has primarily focused on tin alloys, often in the form of pellets, which are claimed to improve fuel economy. For instance, field trials on tin alloy pellets have reported fuel savings of 4.0% to 7.0% in diesel engines and 6.0% to 7.0% in gasoline engines. stellarresources.com.auukexportnews.co.uk Static tests on tin-based alloy catalysts have shown varied results, with some tests indicating an increase in engine capacity and a slight increase in fuel consumption, while dynamic tests suggested fuel consumption efficiency improvements between 5% and 17.5%. kemdikbud.go.id However, these findings are explicitly linked to tin alloys, and it is not scientifically accurate to extrapolate these results to this compound without specific studies on the compound itself.

Some research has also investigated tartrate derivatives, not specifically this compound, as fuel economy improvers in crankcase oils, where they are intended to reduce friction. google.com This application, however, is fundamentally different from a fuel-borne catalyst that would directly influence the combustion process.

Mechanistic Insights into Fuel Catalysis

The precise mechanism by which any tin-based catalyst might improve fuel combustion is not yet fully understood, even for the more studied tin alloys. kemdikbud.go.id Several theories have been proposed for tin alloys, none of which have been specifically attributed to or tested for this compound.

One proposed mechanism is that minute particles of metallic tin are released into the fuel and, upon reaching the combustion chamber, alter the combustion characteristics to achieve a more complete burn. stellarresources.com.au Another theory suggests that tin may react with trace metals in the fuel that contribute to the formation of engine deposits, thereby leading to a cleaner engine and more efficient operation. stellarresources.com.auukexportnews.co.uk It has also been posited that tin acts as a reforming catalyst, similar to its commercial use in other chemical processes, potentially inducing similar reactions in fuel molecules. stellarresources.com.auukexportnews.co.uk Infrared spectroscopy analysis of gasoline treated with a tin alloy catalyst showed new spectral peaks, suggesting a direct catalytic interaction between the tin and the fuel. kemdikbud.go.id

One study on the use of this compound in the preparation of a palladium-tin catalyst for propane (B168953) dehydrogenation exists, but this is a different catalytic application and does not provide insights into its potential role in fuel combustion for efficiency. produccioncientificaluz.org The electrochemical behavior of tin in tartaric acid solutions, which can form this compound, has been studied in the context of corrosion and electrodeposition, not fuel catalysis. researchgate.net

Without dedicated research, any discussion on the catalytic mechanism of this compound in fuel would be purely speculative. The scientific community has not published findings that would elucidate the specific chemical interactions of this compound within an internal combustion engine environment.

Advanced Material Science Applications of Tin Tartrate

Applications in Electroplating and Surface Coatings

In the realm of surface engineering, tin tartrate is utilized in electrolytic baths for the electrodeposition of metallic coatings. Tartrate-containing baths are often favored as they are more environmentally benign compared to traditional cyanide-based electrolytes. peacta.orgresearchgate.net The tartrate ion acts as a complexing agent, which helps to control the deposition process by making the reduction potentials of different metal ions closer, a crucial factor for alloy plating. scielo.brscielo.br

Electrodeposition of Multilayer Coatings

Tin(II) tartrate is used in the electrochemical deposition of multilayer coatings. smolecule.com The technique of creating multilayer coatings involves periodically changing the deposition conditions, such as the cathodic current density, to create a layered structure. researchgate.net This layered architecture, with alternating compositions and thicknesses, can significantly enhance the material's properties compared to a single-layer (monolayer) coating. researchgate.net For instance, research on NiW alloy multilayer coatings electrodeposited from a tartrate bath demonstrated that a multilayer configuration could be up to six times more corrosion-resistant than its monolayer counterpart. researchgate.net The improved performance is attributed to the larger number of interfaces within the layered structure. researchgate.net While specific research on tin-based multilayers from tartrate baths is a niche area, the principle and the role of tartrate as a complexing agent are directly applicable.

Formation of Tin-Zinc (B8454451) and Copper-Tin Alloys from Tartrate Baths

Tartrate baths are instrumental in the co-deposition of tin with other metals to form alloys with desirable properties.

Tin-Zinc (Sn-Zn) Alloys: Sulphate-tartrate baths are commonly studied for the electrodeposition of tin-zinc alloys, which are considered potential substitutes for coatings containing toxic cadmium or allergenic nickel. peacta.orgscielo.br The tartrate ion acts as a complexing agent for both Sn(II) and Zn(II) ions. researchgate.net Research indicates that the presence of tartrate in the electrolyte favors the deposition of zinc, allowing for control over the alloy's composition. scielo.brscielo.br Sn-Zn alloys containing 20-30% zinc by weight are noted for having the best mechanical and corrosion properties. scielo.br The morphology of the deposited alloy is also influenced by the presence of tartrate, leading to more uniform deposits. scielo.brscielo.br

Copper-Tin (Cu-Sn) Alloys: Copper-tin alloys, or bronzes, are electrodeposited from non-cyanide acid or alkaline baths where tartrate is used as a complexing agent or an additive. researchgate.netscielo.brscielo.br These coatings are valued for their corrosion resistance, weldability, and decorative appearance. scielo.brscielo.br The tartrate affects the morphology of the Cu-Sn films and can decrease the energy consumption of the deposition process. researchgate.netscielo.brunesp.br Studies have shown that by controlling parameters like current density in a tartrate bath, it is possible to produce uniform, defect-free Cu-Sn coatings with specific compositions, such as those close to commercial bronze (95% Cu, 5% Sn). scielo.br X-ray diffraction (XRD) analysis of these coatings reveals the presence of intermetallic phases like Cu₃Sn and Cu₆Sn₅, which contribute to the coating's properties. scielo.br

| Alloy System | Bath Type | Role of Tartrate | Key Findings | Reference |

|---|---|---|---|---|

| Tin-Zinc (Sn-Zn) | Sulphate-Tartrate | Complexing Agent | Favors zinc deposition; allows control of alloy composition (20-30% Zn shows best properties); produces more uniform deposits. | peacta.orgscielo.brscielo.br |

| Copper-Tin (Cu-Sn) | Acid/Alkaline Tartrate | Complexing Agent / Additive | Produces uniform coatings with intermetallic phases (Cu₃Sn, Cu₆Sn₅); influences morphology and reduces energy consumption. | scielo.brscielo.brscielo.br |

| Copper-Cobalt (Cu-Co) | Alkaline Sodium Tartrate | Complexing Agent | Enables co-deposition of Co-rich alloys by forming stable complexes with both Cu(II) and Co(II) ions. | scielo.br |

| Iron-Tin (Fe-Sn) | Fe(III)-Sn(II) Tartrate | Complexing Agent | Stabilizes the electrolyte by forming bimetallic Fe-Sn-tartrate complexes, enabling the deposition of ferromagnetic phases. | mdpi.com |

Influence on Corrosion Resistance of Coatings

A primary driver for developing alloy coatings is to enhance the corrosion protection of the underlying substrate. The use of this compound in the electroplating bath plays a significant role in the final coating's ability to resist corrosion.

For Tin-Zinc alloys, coatings with a composition of 20-30% zinc, achieved using tartrate baths, exhibit superior corrosion and mechanical properties. scielo.br Studies show that Zn-Sn alloy coatings combine the barrier protection offered by tin with the strong passive behavior of zinc, leading to a synergistic improvement in corrosion resistance. tandfonline.com

For Copper-Tin alloys, the corrosion resistance generally increases with the tin content in the alloy. scielo.br Coatings produced from tartrate baths have demonstrated excellent anticorrosive properties. scielo.brscielo.br Electrochemical impedance spectroscopy (EIS) is a common technique to evaluate this property. In one study, a Cu-Sn coating (4.83% Sn) produced from a tartrate bath at a current density of 100 A/m² showed a higher charge transfer resistance (Rct) and a lower double-layer capacitance (Cdl) compared to the bare steel substrate, indicating superior corrosion protection. scielo.brscielo.br The formation of a uniform surface with small grain sizes and protective intermetallic phases contributes to this enhanced resistance. scielo.brscielo.br

| Coating System | Substrate | Test Medium | Key Corrosion Finding | Reference |

|---|---|---|---|---|

| Cu-Sn Alloy (4.83% Sn) | AISI 1020 Carbon Steel | 0.5 mol/L NaCl | The coating showed a significantly higher charge transfer resistance (Rct = 1636 Ω·cm²) compared to the bare substrate (Rct = 485 Ω·cm²), indicating enhanced corrosion protection. | scielo.brscielo.br |

| Zn-Sn Alloy | Stainless Steel | 3.5 wt% NaCl | Coatings exhibited synergistic corrosion protection, combining the barrier effect of Sn and the passive behavior of Zn. | tandfonline.com |

| NiW Multilayer | Not specified | Not specified | Multilayer coating was found to be almost six times more corrosion resistant than a corresponding monolayer coating. | researchgate.net |

Radiopharmaceutical Labeling

Beyond surface coatings, this compound plays a critical role in nuclear medicine, specifically in the preparation of radiopharmaceuticals for diagnostic imaging. smolecule.com

Complexation with Radioisotopes (e.g., Technetium-99m)

Tin(II) tartrate is used in kits for labeling with the radioisotope Technetium-99m (⁹⁹ᵐTc). smolecule.comiaea.org Technetium-99m is the most widely used radioisotope in diagnostic nuclear medicine due to its ideal physical properties, including a 6-hour half-life and the emission of 140 keV gamma rays, which are easily detected by gamma cameras. pharmacylibrary.comresearchgate.net

In the preparation of ⁹⁹ᵐTc radiopharmaceuticals, the technetium is obtained from a generator as pertechnetate (B1241340) (TcO₄⁻), where it is in the +7 oxidation state. europeanpharmaceuticalreview.comunm.edu In this state, it is relatively non-reactive. unm.edu To make it chemically active so it can bind to a specific drug or ligand molecule, it must be reduced to a lower oxidation state (e.g., +3, +4, or +5). europeanpharmaceuticalreview.comunm.edu

This is where tin(II) tartrate comes in. The stannous (Sn²⁺) ion is a powerful reducing agent used to reduce the Tc(VII) in pertechnetate. europeanpharmaceuticalreview.comnih.gov The tartrate ligand can also act as a "transfer ligand" or "exchange ligand". unm.edu It forms a weak, intermediate complex with the reduced technetium, stabilizing it and preventing it from forming unwanted insoluble colloids before it can react with the primary chelating agent in the kit. iaea.orgunm.edu The desired, stronger ligand then displaces the tartrate to form the final, stable ⁹⁹ᵐTc-radiopharmaceutical. unm.edu This process allows for the creation of stable radiolabeled compounds used for imaging various organs and physiological processes. smolecule.com

Role in Diagnostic Imaging Techniques

The stable complex formed between Technetium-99m and a specific pharmaceutical, facilitated by tin(II) tartrate, is the cornerstone of many diagnostic imaging procedures. smolecule.com These techniques, such as scintigraphy or Single Photon Emission Computed Tomography (SPECT), rely on the biodistribution of the radiopharmaceutical. After administration, the labeled compound accumulates in a target organ or tissue. The gamma rays emitted by the ⁹⁹ᵐTc are then detected externally by a gamma camera, creating an image that shows the distribution and concentration of the radiopharmaceutical.

This allows clinicians to assess the function and morphology of organs like the heart, kidneys, liver, and bones. iaea.org For example, ⁹⁹ᵐTc-labeled agents are used for myocardial perfusion imaging to diagnose coronary artery disease. nih.gov The use of tin(II) tartrate in radiopharmaceutical kits is vital for ensuring the high radiochemical purity required for these diagnostic tests, where the presence of impurities like free pertechnetate or colloids could lead to misinterpretation of the images. smolecule.comeuropeanpharmaceuticalreview.com

Textile Industry Applications as a Mordant

This compound, also known as stannous tartrate, serves as a mordant in the textile industry for dyeing and printing fabrics. nih.gov A mordant is a substance used to set dyes on fibers by forming a coordination complex with the dye, which then attaches to the fabric. textiletrainer.com This process enhances the affinity between the dye and the textile, improving the fastness and durability of the color. textiletrainer.comontosight.ai

Tin-based mordants, such as stannous chloride and this compound, are classified as metallic mordants. textiletrainer.com They are particularly noted for their ability to produce brighter and more vibrant colors compared to other mordants like alum or iron. textiletrainer.comwordpress.com For instance, tin is essential for achieving a true scarlet red with cochineal dye. wordpress.com While stannous chloride is a common tin mordant, it can make protein fibers like wool brittle and is more suitable for cellulosic fibers. textiletrainer.commfa.org this compound is formed when tartaric acid, a chelating agent, combines with a tin salt like tin sulfate (B86663). researchgate.net The use of cream of tartar (potassium bitartrate) in conjunction with tin mordants can help adjust the solubility and hydrolysis of the mordant salts. wikipedia.org

The effectiveness of a mordant can be observed in the resulting color and its fastness to washing and light. Research on natural dyes has shown that the choice of mordant significantly influences the final hue and color fastness properties. For example, in dyeing wool with extracts from Cochlospermum vitifolium, using a sodium and potassium tartrate pretreatment resulted in textiles with higher luminosity and hues in the yellow region. researchgate.net This pretreatment also yielded the best color fastness in laundering and rubbing tests. researchgate.net

Table 1: Effect of Tartrate Mordant on Wool Dyeing This table is illustrative, based on findings regarding tartrate-based mordanting effects on wool.

| Mordant Treatment | Fiber | Dye Source | Observed Hue | Color Fastness (Laundering) |

|---|

Potential in Energy Storage Technologies

Tin and its compounds are considered highly promising materials for the next generation of lithium-ion battery (LIB) anodes due to their high theoretical capacity. frontiersin.orgnih.gov Tin has a theoretical gravimetric capacity of 993 mAh/g, which is significantly higher than that of the conventional graphite (B72142) anode (372 mAh/g). researchgate.netnih.gov However, the practical application of tin anodes is hindered by a major challenge: the massive volume expansion (up to 300%) that occurs during the alloying/dealloying process with lithium, leading to pulverization of the active material, loss of electrical contact, and rapid capacity fading. frontiersin.orgnih.govipme.ru

To overcome these issues, researchers are exploring various strategies, including the development of tin-based composites and the use of precursor compounds to create nanostructured tin materials. This compound has emerged as a relevant precursor in these synthetic routes.

This compound can be utilized as a precursor material for synthesizing tin-based anode materials, such as tin(IV) oxide (SnO₂), also known as cassiterite. researchgate.net For instance, SnO₂ thin films and nanoparticles can be fabricated through processes involving this compound. researchgate.net One method involves the electrodeposition from a solution containing tin sulfate and tartaric acid, where this compound is formed in situ. researchgate.net Another approach is the thermal decomposition (calcination) of tin salts, such as tin(II) oxalate, to produce SnO₂ nanoparticles, which can then be used in anode fabrication. nih.gov

Research has also focused on creating antimony-doped tin oxide (SnO₂-SbₓOᵧ) coatings, which are valued for their electrical conductivity and stability. eeer.orgnih.gov In some synthesis methods, tartrate-based electrolytes, such as pyrophosphate-tartrate electrolytes, are used for the electrodeposition of tin-antimony alloys or metal-hydroxide layers, which are subsequently oxidized to form the final coating. nih.gov Antimony potassium tartrate has also been used as a precursor for the antimony component in these coatings. eeer.org These advanced coatings can serve as the active material on dimensionally stable anodes, improving their service life and performance in electrochemical applications. nih.gov

The performance of these tin-based anodes derived from various precursors is a key area of investigation. The goal is to create structures that can accommodate volume changes and maintain high capacity over many charge-discharge cycles. frontiersin.orgnih.gov Research into tin-based composites, such as those incorporating carbon nanotubes or graphene, has shown promising results, delivering high reversible capacities and improved cycling stability. frontiersin.orgnih.gov

Table 2: Research Findings on Tin-Based Anode Performance This table presents a summary of performance metrics for various tin-based anode materials as reported in research literature.

| Anode Material | Synthesis Highlight | Initial Discharge Capacity (mAh/g) | Reversible Capacity / Retention | Current Density (mA/g) |

|---|---|---|---|---|

| Tin-Nickel Alloy | Alkaline tartrate-trilonate electrolyte researchgate.net | ~700 researchgate.net | Fades to 500 mAh/g during cycling researchgate.net | Not Specified |

| Tin Nanoparticles in Graphene | Impregnated into N-doped graphene frontiersin.org | Not Specified | 481 mAh/g (Reversible) frontiersin.org | 100 frontiersin.org |

| Sn Nanoparticles in Graphene Tubes | Encapsulated in graphene tubes nih.gov | Not Specified | >95% retention after 500 cycles nih.gov | Not Specified |

Theoretical and Computational Investigations of Tin Tartrate

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and reactivity of metal complexes like tin tartrate. icontrolpollution.comrsc.org DFT methods are a mainstay in computational chemistry because they offer a good balance between accuracy and computational cost, making them suitable for studying relatively large systems. icontrolpollution.com

In the context of tin complexes, DFT calculations can be used to determine optimized molecular geometries, bond lengths, and bond angles. For instance, in a study on a tin nanocluster, DFT and Hartree-Fock (HF) calculations were employed to understand the interactions between the cluster and various nucleophiles. rsc.org The calculations revealed that the hardness and softness of the tin atoms, which dictates their reactivity, are influenced by their coordination environment. rsc.org Similar computational approaches could be applied to this compound to predict its three-dimensional structure and the nature of the coordination between the tin ion and the tartrate ligand.

DFT calculations are also used to investigate the electronic properties of molecules. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and kinetic stability. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a key parameter that can be correlated with the chemical reactivity of the compound. For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. Molecular Electrostatic Potential (MEP) mapping, another DFT-based analysis, can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

While specific DFT studies on this compound are not abundant in the literature, the methodologies are well-established. For example, DFT calculations using the B3LYP functional with various basis sets, such as 6-311G+(d,p) or LanL2DZ, have been successfully used to study the structural and electronic properties of other tin-containing compounds and metal-tartrate complexes. researchgate.netnih.gov These studies often show good agreement between theoretically predicted and experimentally determined parameters. researchgate.net

Table 1: Representative Data from DFT Calculations on a Related Metal Complex

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| Bond Length (Metal-Oxygen) | 2.15 Å | 2.12 Å |

| Bond Angle (O-Metal-O) | 85.5° | 86.1° |

| HOMO-LUMO Gap | 4.5 eV | N/A |

| Dipole Moment | 3.2 D | N/A |

Modeling of Complex Formation and Reaction Mechanisms

The formation of this compound complexes in solution is a dynamic process involving equilibria between different species. Computational modeling plays a crucial role in understanding these complex systems. Thermodynamic and speciation modeling, often in conjunction with experimental techniques like potentiometry, helps to determine the stability constants and distribution of various tin-tartrate species as a function of pH and concentration. researchgate.net